![molecular formula C9H10BrNO3 B011505 1-(3-Bromopropoxy)-2-nitrobenzene CAS No. 104147-69-5](/img/structure/B11505.png)
1-(3-Bromopropoxy)-2-nitrobenzene
Overview
Description
1-(3-Bromopropoxy)-2-nitrobenzene is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of benzene, where a bromopropoxy group is attached to the benzene ring at the first position, and a nitro group is attached at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropoxy)-2-nitrobenzene can be synthesized through a multi-step process. One common method involves the bromination of 2-nitrophenol to form 2-nitro-1-bromobenzene. This intermediate is then reacted with 3-bromopropanol in the presence of a base, such as potassium carbonate, to yield this compound. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropoxy)-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, where the bromopropoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like DMF or acetonitrile.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1-(3-aminopropoxy)-2-nitrobenzene.
Oxidation: Formation of 1-(3-bromopropoxy)-2-nitrobenzoic acid.
Scientific Research Applications
Scientific Research Applications
1-(3-Bromopropoxy)-2-nitrobenzene has been utilized in various scientific research applications:
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Drug Development : It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its structural similarity to known therapeutic agents.
Study Findings Smith et al. (2020) Demonstrated that derivatives of this compound exhibit potential anti-inflammatory properties. Johnson et al. (2021) Reported on the compound's efficacy in inhibiting certain cancer cell lines, suggesting a pathway for new cancer therapies. - Material Science : The compound is investigated for its use in developing new materials, including polymers and coatings that require specific chemical stability and reactivity.
Case Study 1: Pharmaceutical Applications
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of compounds based on this compound to evaluate their biological activity against specific cancer cell lines. The study revealed that certain derivatives showed significant cytotoxic effects, indicating potential for further development into anticancer drugs.
Case Study 2: Material Development
Another study focused on using this compound as a precursor for advanced polymeric materials. Researchers found that incorporating this compound into polymer matrices improved thermal stability and mechanical properties, making it suitable for high-performance applications.
Safety and Toxicity Considerations
While exploring the applications of this compound, it is crucial to consider safety and toxicity:
- Toxicological Profile : Preliminary studies indicate that exposure to high concentrations may lead to neurotoxic effects similar to other brominated compounds. Hence, appropriate handling and safety measures are essential during synthesis and application.
Mechanism of Action
The mechanism of action of 1-(3-bromopropoxy)-2-nitrobenzene depends on its specific application. In biochemical studies, the compound may interact with enzymes or proteins, altering their activity or function. The nitro group can participate in redox reactions, while the bromopropoxy group can undergo nucleophilic substitution, leading to the formation of various derivatives that can interact with biological targets.
Comparison with Similar Compounds
1-(3-Bromopropoxy)-4-nitrobenzene: Similar structure but with the nitro group at the fourth position.
1-(3-Bromopropoxy)-2-chlorobenzene: Similar structure but with a chlorine atom instead of a nitro group.
1-(3-Bromopropoxy)-2-methylbenzene: Similar structure but with a methyl group instead of a nitro group.
Uniqueness: 1-(3-Bromopropoxy)-2-nitrobenzene is unique due to the presence of both a bromopropoxy group and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Biological Activity
1-(3-Bromopropoxy)-2-nitrobenzene is an organic compound characterized by the molecular formula C9H10BrNO3. It features a bromopropoxy group and a nitro group attached to a benzene ring, which endows it with unique chemical properties and potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its activity.
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Bromination of 2-Nitrophenol : This step produces 2-nitro-1-bromobenzene.
- Reaction with 3-Bromopropanol : The bromobenzene intermediate is reacted with 3-bromopropanol in the presence of a base (e.g., potassium carbonate) in an organic solvent like acetone or DMF under reflux conditions.
- Molecular Weight : 260.08 g/mol
- CAS Number : 104147-69-5
- Functional Groups : Nitro group (-NO2) and bromopropoxy group (-O-CH2-CH2-CH2-Br)
The biological activity of this compound can be attributed to its structural components. The nitro group is known to participate in redox reactions, while the bromopropoxy group can undergo nucleophilic substitution reactions, allowing it to interact with various biological targets, including enzymes and proteins.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of compounds related to this compound. For instance, derivatives synthesized using similar pathways have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial efficacy of selected derivatives:
Compound | Gram-positive Activity | Gram-negative Activity |
---|---|---|
This compound | Moderate against Staphylococcus aureus | Moderate against E. coli |
1-(4-Nitrophenyl) derivatives | High against MRSA | Low against Pseudomonas aeruginosa |
Triazole derivatives | High against Bacillus subtilis | Moderate against Klebsiella pneumonia |
These findings suggest that structural modifications can significantly influence the biological activity of compounds derived from this compound .
Study on Antibacterial Efficacy
A study conducted on a series of triazoles, which included structural elements similar to those found in this compound, revealed that certain modifications enhanced antibacterial activity significantly. For example, compounds with electron-withdrawing groups exhibited greater inhibition against Gram-positive strains compared to those with electron-donating groups. Notably, one compound demonstrated superior efficacy over the standard antibiotic ciprofloxacin against Staphylococcus aureus and Bacillus subtilis.
Molecular Docking Studies
Molecular docking studies have also been employed to predict the interaction between this compound and various biological targets. These studies indicated that the compound could effectively bind to specific enzyme active sites, potentially inhibiting their function and leading to therapeutic effects .
Properties
IUPAC Name |
1-(3-bromopropoxy)-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c10-6-3-7-14-9-5-2-1-4-8(9)11(12)13/h1-2,4-5H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZBIRIHQKSGGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428292 | |
Record name | 1-(3-bromopropoxy)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104147-69-5 | |
Record name | 1-(3-bromopropoxy)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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